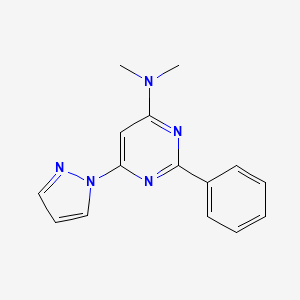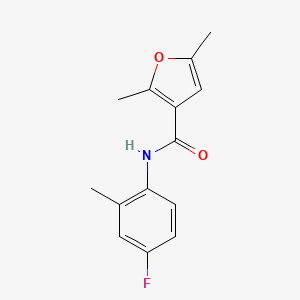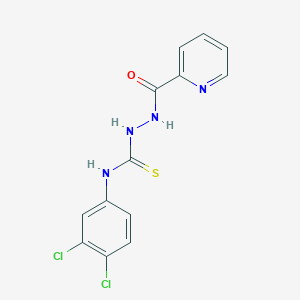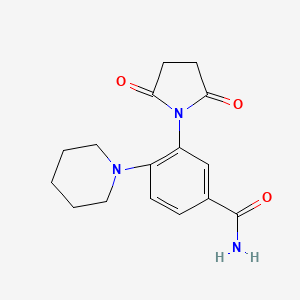![molecular formula C17H18N2O2 B5804998 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, also known as FPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to interact with certain receptors in the brain and has been studied for its potential use in the treatment of various neurological disorders.
Applications De Recherche Scientifique
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential use in scientific research. It has been shown to interact with certain receptors in the brain, specifically the sigma-1 receptors, which are involved in various physiological processes such as pain perception and memory formation. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves its interaction with the sigma-1 receptors in the brain. This interaction results in the modulation of various physiological processes such as calcium signaling, protein folding, and neurotransmitter release. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has also been shown to reduce the levels of certain inflammatory markers, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide also has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have some toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide in the treatment of other neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves the reaction of 2-(1-pyrrolidinyl)aniline with 2-furoyl chloride in the presence of a base. This reaction results in the formation of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, which can be purified using various methods such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(10-9-14-6-5-13-21-14)18-15-7-1-2-8-16(15)19-11-3-4-12-19/h1-2,5-10,13H,3-4,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFVKINHLXYDC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)





![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)